molecular formula C19H22N2O4S2 B4582163 N-(4-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-(4-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B4582163
M. Wt: 406.5 g/mol
InChI Key: RJSUCXYFWKZHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide derivatives involves several steps, including the coupling of appropriate sulfonamide precursors with nitrogen nucleophiles. A relevant approach includes the copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles to prepare ynamides, showcasing a method that could be adapted for synthesizing such compounds (Coste, Couty, & Evano, 2011).

Molecular Structure Analysis

The molecular structure of similar benzenesulfonamide derivatives has been characterized using various techniques such as X-ray diffraction, revealing insights into their crystalline structure and molecular interactions. For instance, compounds with related structures demonstrate π–π interactions and hydrogen bonding, contributing to their stability and conformation in the crystalline state (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Reactions and Properties

The chemical behavior of benzenesulfonamide derivatives includes their reactivity towards various reagents and conditions. For example, the electrochemical synthesis of cobalt complexes with benzenesulfonamides highlights the potential for forming metal-organic frameworks and complexes, demonstrating the versatility of these compounds in coordination chemistry (Durán et al., 2002).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the application potential of these compounds. Detailed investigations into these aspects can provide insights into their stability, bioavailability, and interaction with biological targets. While specific data on the compound are not available, similar sulfonamide derivatives have been studied for their crystal structures and intermolecular interactions (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, play a significant role in their biological activity and interaction with enzymes or receptors. Research into the synthesis, bioactivity, and molecular docking of similar compounds provides valuable insights into their potential as inhibitors or activators of biological pathways (Gul et al., 2016).

Scientific Research Applications

Oxidative Cross-Coupling Reactions

N-(2‘-Phenylphenyl)benzenesulfonamides have been utilized in oxidative cross-coupling reactions. These reactions involve the cleavage of the C−H bond and the presence of a catalyst system under air to produce derivatives with potential applications in synthetic chemistry and material science (Miura et al., 1998).

Carbonic Anhydrase Inhibition

The structure of N-(4-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide-like compounds has been synthesized to inhibit carbonic anhydrase, showing potential in treating conditions like glaucoma by lowering intraocular pressure (Casini et al., 2002).

Anti-inflammatory and Anticancer Applications

Celecoxib derivatives, related to N-(4-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds show promise in therapeutic applications with minimal gastric toxicity (Küçükgüzel et al., 2013).

Synthesis of Derivatives for Chemical Studies

N-Phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives have been synthesized for studies in chemical behavior, indicating potential applications in organic synthesis and medicinal chemistry (Croce et al., 2006).

Luminescence and Antibacterial Properties

d10 metal complexes based on sulfamethoxazole derivatives have been investigated for their structure diversity, luminescence, and antibacterial properties. These findings suggest potential applications in materials science and photodynamic therapy (Feng et al., 2021).

properties

IUPAC Name

N-(4-methylphenyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-14-3-5-15(6-4-14)20-27(23,24)16-7-8-18(26-2)17(13-16)19(22)21-9-11-25-12-10-21/h3-8,13,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSUCXYFWKZHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.